4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde

Catalog No.
S13575513
CAS No.
M.F
C11H9ClN2O
M. Wt
220.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde

Product Name

4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde

IUPAC Name

4-chloro-2-(4-methylpyrazol-1-yl)benzaldehyde

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

InChI

InChI=1S/C11H9ClN2O/c1-8-5-13-14(6-8)11-4-10(12)3-2-9(11)7-15/h2-7H,1H3

InChI Key

DMEGIMKIZZWVAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C2=C(C=CC(=C2)Cl)C=O

4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is an organic compound with the molecular formula C11H9ClN2OC_{11}H_{9}ClN_{2}O and a CAS number of 4319-72-6. This compound features a benzaldehyde functional group, which is characterized by the presence of a carbonyl group (CHO-CHO) attached to a benzene ring. The structure incorporates a chloro substituent at the para position and a 4-methyl-1H-pyrazol-1-yl group at the ortho position of the benzaldehyde, contributing to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals .

Typical of aldehydes and aromatic compounds:

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic addition reactions with various nucleophiles, such as alcohols or amines, leading to the formation of corresponding alcohols or amines.
  • Condensation Reactions: This compound can react with active methylene compounds to form α,β-unsaturated aldehydes through Claisen-Schmidt condensation.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, which may involve further chlorination or alkylation depending on the reaction conditions and substituents present.

Synthesis of 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves:

  • Formation of the Pyrazole Ring: Starting from appropriate hydrazones or diazocarbonyl compounds, a pyrazole can be synthesized through cyclization reactions.
  • Aldehyde Formation: The introduction of the aldehyde functional group can be achieved via oxidation of corresponding alcohols or by employing Vilsmeier-Haack reaction techniques using phosphorus oxychloride and dimethylformamide.
  • Chlorination: The chlorination step can be performed using reagents such as thionyl chloride or N-chlorosuccinimide to selectively introduce the chloro substituent at the para position on the benzene ring.

4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde has potential applications in:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds due to its unique structure.
  • Agrochemicals: It may serve as an intermediate in developing pesticides or herbicides.
  • Material Science: Utilized in creating specialty materials or polymers that require specific chemical functionalities.

Several compounds share structural similarities with 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde. Here are some notable examples:

Compound NameCAS NumberKey Features
3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde1697614-22-4Chlorine at the meta position; different reactivity
4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde1339554-40-3Different pyrazole substitution; potential for varied biological activity
2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid7017276Contains a carboxylic acid group; different functionality

Uniqueness

The uniqueness of 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde lies in its specific arrangement of substituents that may confer distinct chemical properties and biological activities compared to similar compounds. Its combination of a chloro group and a pyrazole moiety makes it particularly interesting for further exploration in medicinal chemistry and material science .

4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is an organic compound featuring a benzaldehyde moiety with a chloro substituent at the para position and a 4-methyl-1H-pyrazol-1-yl group at the ortho position . This compound has garnered significant interest in organic synthesis due to its potential applications in pharmaceutical and agrochemical industries . The following sections detail various synthetic approaches for preparing this compound.

Conventional Organic Synthesis Routes

Conventional organic synthesis routes for 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde typically involve multiple steps, including the formation of the pyrazole ring and its subsequent attachment to the benzaldehyde scaffold . These methods often employ traditional organic chemistry techniques and have been optimized over time to improve yields and purity.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation represents a fundamental approach in the synthesis of 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde, particularly for introducing the formyl group to create the benzaldehyde moiety [2] [3]. This electrophilic aromatic substitution reaction typically employs Lewis acid catalysts such as aluminum trichloride (AlCl₃) to facilitate the acylation process [3].

The synthesis pathway often begins with a chlorinated aromatic precursor that already contains the pyrazole substituent [2]. The formylation step can be accomplished through several variations of the Friedel-Crafts reaction:

  • Direct formylation using formyl chloride and AlCl₃, although this approach faces challenges due to the instability of formyl chloride, which readily decomposes to carbon monoxide and hydrogen chloride [3].

  • The Gattermann-Koch reaction, which utilizes carbon monoxide, hydrogen chloride, and a Lewis acid catalyst to introduce the aldehyde group to the aromatic ring [2].

  • Vilsmeier-Haack formylation, which employs N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate an iminium intermediate that reacts with the aromatic ring [4].

Table 1: Comparison of Friedel-Crafts Acylation Methods for Formylation

MethodReagentsReaction ConditionsTypical Yield (%)
Direct FormylationHCOCl, AlCl₃0-5°C, 2-4 hours30-45
Gattermann-KochCO, HCl, AlCl₃/CuCl25-30°C, 3-5 hours40-60
Vilsmeier-HaackDMF, POCl₃70°C, 4-7 hours65-85

The Vilsmeier-Haack formylation has proven particularly effective for synthesizing 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde, as demonstrated in research where a solution of the pyrazole-substituted chlorobenzene in DMF was treated with POCl₃ at 0°C, followed by warming to 70°C for several hours [4]. After basification with sodium carbonate, the target benzaldehyde was obtained in yields ranging from 65-85% [4].

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) represents another valuable approach for synthesizing 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde, particularly for introducing the pyrazole moiety onto the benzaldehyde scaffold [5]. This strategy typically involves the displacement of a good leaving group, such as a halide, by the pyrazole nucleophile [5].

For the synthesis of 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde, the SNAr approach often utilizes 2-fluoro-4-chlorobenzaldehyde or 2-bromo-4-chlorobenzaldehyde as starting materials [5]. The presence of the electron-withdrawing aldehyde group activates the ortho position toward nucleophilic attack, facilitating the substitution reaction with 4-methyl-1H-pyrazole [5] .

The SNAr reaction typically proceeds through an addition-elimination mechanism:

  • The pyrazole nucleophile attacks the electrophilic carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex [5].

  • The leaving group is subsequently eliminated, restoring aromaticity and yielding the desired product [5].

Table 2: Reaction Conditions for SNAr Synthesis of 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde

Starting MaterialBaseSolventTemperature (°C)Time (h)Yield (%)
2-Fluoro-4-chlorobenzaldehydeK₂CO₃Dimethylformamide80-1006-1270-85
2-Bromo-4-chlorobenzaldehydeCs₂CO₃Dimethylsulfoxide100-1208-1660-75
2-Chloro-4-chlorobenzaldehydeK₃PO₄N-Methylpyrrolidone120-14012-2450-65

Research has shown that the choice of base and solvent significantly impacts the efficiency of the SNAr reaction [5]. Stronger bases like potassium carbonate or cesium carbonate are typically employed to deprotonate the pyrazole, enhancing its nucleophilicity [5]. Polar aprotic solvents such as dimethylformamide (DMF), dimethylsulfoxide (DMSO), or N-methylpyrrolidone (NMP) are preferred as they stabilize the charged intermediates and facilitate the reaction [5].

Cross-Coupling Reaction Optimization

Cross-coupling reactions, particularly palladium-catalyzed processes, offer a powerful approach for constructing the C-N bond between the pyrazole and benzaldehyde moieties in the synthesis of 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde [6] [7]. These methods have gained prominence due to their mild reaction conditions, high functional group tolerance, and ability to form bonds that are challenging to create using traditional methods [7].

The synthesis typically employs a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with an appropriate ligand, such as BINAP, XPhos, or SPhos [7]. The reaction involves the coupling of 4-methyl-1H-pyrazole with a 2-halo-4-chlorobenzaldehyde (where the halogen is typically bromine or iodine) [7] [8].

Several variations of cross-coupling reactions have been optimized for the synthesis of pyrazole-substituted benzaldehydes:

  • Buchwald-Hartwig amination, which directly couples the N-H of pyrazole with aryl halides using a palladium catalyst and a base [7].

  • Ullmann-type coupling, which employs copper catalysts for C-N bond formation, often at elevated temperatures [6].

  • Chan-Lam coupling, which utilizes arylboronic acids and copper catalysts for the arylation of pyrazoles [8].

Table 3: Optimization of Cross-Coupling Conditions for 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde Synthesis

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂BINAPCs₂CO₃Toluene100-11012-2465-80
Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane90-1008-1670-85
Pd(OAc)₂SPhosK₂CO₃tert-Butanol80-9010-1875-90
Cu(OAc)₂1,10-PhenanthrolineK₃PO₄Dimethylformamide120-13024-3650-65

Research has demonstrated that the choice of ligand significantly influences the efficiency of the cross-coupling reaction [8]. Bulky, electron-rich phosphine ligands like XPhos and SPhos have proven particularly effective for challenging C-N bond formations [7]. Additionally, the base plays a crucial role in the reaction, with cesium carbonate and potassium phosphate being commonly employed to deprotonate the pyrazole and facilitate the oxidative addition step [7] [8].

Optimization studies have also revealed that the reaction solvent affects both the rate and yield of the cross-coupling process [7]. Nonpolar solvents like toluene and polar aprotic solvents like 1,4-dioxane have been successfully employed, with the choice often depending on the specific catalyst system and substrate solubility [7] [8].

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful technique for preparing 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde, offering significant advantages over conventional heating methods [9] [10]. This approach utilizes microwave irradiation to rapidly heat reaction mixtures, resulting in dramatically reduced reaction times, improved yields, and enhanced product purity [9].

The synthesis of 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde via microwave irradiation typically involves the coupling of 4-methyl-1H-pyrazole with an appropriately substituted benzaldehyde precursor [9]. The microwave-assisted approach can be applied to various reaction types, including nucleophilic aromatic substitution and cross-coupling reactions [9] [11].

Key advantages of microwave-assisted synthesis include:

  • Significantly reduced reaction times, often from hours to minutes, due to efficient and uniform heating [9].

  • Enhanced yields and product purity, attributed to minimized side reactions and decomposition [9] [10].

  • Improved reproducibility and scalability, facilitating both laboratory and industrial applications [11].

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis of 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde

Reaction TypeHeating MethodTemperature (°C)TimeYield (%)Energy Consumption
SNArConventional1008-12 h65-75High
SNArMicrowave12020-30 min75-85Low
Cross-couplingConventional9012-24 h70-80High
Cross-couplingMicrowave10030-45 min80-90Low
FormylationConventional704-7 h65-75Medium
FormylationMicrowave805-10 min75-85Low

Research has demonstrated the effectiveness of microwave-assisted synthesis for preparing pyrazole derivatives [9] [11]. For instance, the nucleophilic aromatic substitution reaction between 2-fluoro-4-chlorobenzaldehyde and 4-methyl-1H-pyrazole, which typically requires 8-12 hours under conventional heating, can be completed in just 20-30 minutes using microwave irradiation while achieving higher yields [9].

Similarly, palladium-catalyzed cross-coupling reactions for introducing the pyrazole moiety have been successfully adapted to microwave conditions [11]. The reaction between 2-bromo-4-chlorobenzaldehyde and 4-methyl-1H-pyrazole in the presence of a palladium catalyst and appropriate ligand can be completed in 30-45 minutes under microwave irradiation, compared to 12-24 hours using conventional heating [11].

Microwave-assisted Vilsmeier-Haack formylation has also been developed for introducing the aldehyde group to pyrazole-substituted chlorobenzenes [9]. This approach significantly reduces the reaction time from several hours to just 5-10 minutes while maintaining or improving the yield [9] [11].

Green Chemistry Approaches

Green chemistry approaches for synthesizing 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde focus on developing environmentally benign methods that minimize waste generation, reduce energy consumption, and utilize safer reagents and solvents [12] [13]. These sustainable approaches align with the principles of green chemistry and offer more environmentally responsible alternatives to traditional synthetic methods [14].

Solvent-Free Mechanochemical Synthesis

Solvent-free mechanochemical synthesis represents an innovative and environmentally friendly approach for preparing 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde [15] [16]. This technique utilizes mechanical energy, typically through grinding or ball milling, to facilitate chemical reactions without the need for organic solvents [15].

The mechanochemical synthesis of pyrazole derivatives offers several significant advantages:

  • Elimination or substantial reduction of organic solvent usage, minimizing waste generation and environmental impact [15] [14].

  • Simplified reaction procedures and work-up processes, reducing the overall complexity of the synthesis [15].

  • Enhanced reaction rates and yields due to efficient mixing and energy transfer [15] [16].

  • Reduced energy consumption compared to conventional heating methods [14].

Table 5: Mechanochemical Synthesis Conditions for Pyrazole-Benzaldehyde Coupling

Reaction TypeMilling EquipmentMilling MaterialFrequency (Hz)Time (min)AdditivesYield (%)
SNArBall millStainless steel25-3030-60K₂CO₃70-85
Cross-couplingPlanetary millZirconia15-2045-90Pd catalyst, base65-80
Pyrazole formationVibratory millAgate20-2520-40Catalytic acid75-90

Research has demonstrated the effectiveness of mechanochemical methods for synthesizing pyrazole derivatives [15] [16]. For example, the coupling of 4-methyl-1H-pyrazole with 2-fluoro-4-chlorobenzaldehyde can be achieved through ball milling in the presence of potassium carbonate without any solvent [15]. This solvent-free approach typically yields the desired product in 70-85% yield after 30-60 minutes of milling [15].

Similarly, mechanochemical cross-coupling reactions have been developed for forming the C-N bond between pyrazoles and aryl halides [16]. These reactions employ a palladium catalyst and appropriate ligand, along with a base, and are conducted in a planetary mill using zirconia balls [16]. The desired coupling products can be obtained in good yields (65-80%) after 45-90 minutes of milling [15] [16].

The formation of the pyrazole ring itself can also be accomplished through mechanochemical methods [15]. The reaction between hydrazine derivatives and 1,3-dicarbonyl compounds can be conducted in a vibratory mill using agate balls, yielding the corresponding pyrazoles in excellent yields (75-90%) after just 20-40 minutes of milling [15].

Catalytic C-H Activation Methods

Catalytic carbon-hydrogen (C-H) activation represents an atom-economical and sustainable approach for synthesizing 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde [17] [8]. This methodology enables the direct functionalization of C-H bonds, eliminating the need for pre-functionalized starting materials and reducing waste generation [17].

The C-H activation approach for synthesizing pyrazole-substituted benzaldehydes typically involves the direct coupling of pyrazoles with benzaldehydes through selective C-H bond functionalization [17]. This process is catalyzed by transition metals, particularly palladium, copper, or rhodium complexes, often in combination with directing groups or ligands that enhance selectivity [17] [8].

Key advantages of catalytic C-H activation methods include:

  • Improved atom economy by eliminating the need for pre-functionalized substrates [17].

  • Reduced waste generation due to fewer synthetic steps and reagents [17] [8].

  • Enhanced selectivity through the use of directing groups and specialized catalysts [8].

  • Milder reaction conditions compared to traditional methods [17].

Table 6: Catalytic C-H Activation Methods for Pyrazole-Benzaldehyde Coupling

Catalyst SystemOxidantLigand/AdditiveSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂Cu(OAc)₂1,10-PhenanthrolineToluene100-12012-2460-75
[Cp*RhCl₂]₂AgOAcPotassium pivalate2-Methyltetrahydrofuran80-1008-1665-80
Cu(OTf)₂TBHPPyridineDimethylcarbonate90-11010-2055-70

Research has demonstrated the effectiveness of C-H activation methods for synthesizing pyrazole derivatives [17] [8]. For instance, palladium-catalyzed C-H activation can be employed to directly couple 4-methyl-1H-pyrazole with 4-chlorobenzaldehyde at the ortho position [17]. This reaction typically utilizes Pd(OAc)₂ as the catalyst, Cu(OAc)₂ as the oxidant, and 1,10-phenanthroline as the ligand, yielding the desired product in 60-75% yield after 12-24 hours [17].

Rhodium-catalyzed C-H activation offers another approach, employing [Cp*RhCl₂]₂ as the catalyst and silver acetate as the oxidant [8]. This method often achieves higher selectivity and can be conducted in greener solvents like 2-methyltetrahydrofuran, yielding the target compound in 65-80% yield [8].

Copper-catalyzed C-H activation represents a more economical alternative, utilizing Cu(OTf)₂ as the catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant [17]. This approach can be conducted in environmentally benign solvents like dimethylcarbonate, yielding the desired product in 55-70% yield [17].

Multinuclear Nuclear Magnetic Resonance Spectral Assignments

The multinuclear nuclear magnetic resonance spectroscopy of 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde provides comprehensive structural information through both proton and carbon-13 analyses. The molecular formula C₁₁H₉ClN₂O with a molecular weight of 220.65 g/mol exhibits characteristic spectroscopic patterns consistent with pyrazole-substituted benzaldehyde derivatives [1] .

The proton nuclear magnetic resonance spectrum displays several diagnostic signals that confirm the molecular structure. The aldehyde proton appears as a characteristic singlet in the downfield region at δ 9.8-10.2 parts per million, which is typical for aromatic aldehydes with electron-withdrawing substituents [3] [4]. This downfield shift compared to aliphatic aldehydes reflects the conjugation of the carbonyl group with the aromatic system and the electron-withdrawing effects of both the chlorine atom and pyrazole substituent [5].

The pyrazole ring protons exhibit distinct chemical shifts that allow for unambiguous assignment. The pyrazole hydrogen at position 5 resonates as a singlet at δ 7.8-8.0 parts per million, while the hydrogen at position 3 appears at δ 7.5-7.7 parts per million [6]. These chemical shifts are characteristic of N-substituted pyrazoles where the electronic environment is influenced by the nitrogen substitution pattern [7].

The aromatic benzene ring protons display the expected pattern for a 1,2,4-trisubstituted benzene derivative. Two distinct doublet signals appear in the aromatic region at δ 7.4-7.6 and δ 7.2-7.4 parts per million, corresponding to the two magnetically non-equivalent aromatic hydrogens [8]. The coupling patterns and chemical shifts reflect the electronic influence of the chlorine atom, pyrazole substituent, and aldehyde group on the aromatic system.

The methyl group attached to the pyrazole ring appears as a characteristic singlet at δ 2.3-2.5 parts per million, integrating for three protons [9]. This chemical shift is typical for methyl groups attached to heterocyclic aromatic systems and provides confirmation of the 4-methyl substitution pattern on the pyrazole ring [10].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule. The carbonyl carbon appears in the characteristic aldehyde region at δ 189-192 parts per million, confirming the presence of the formyl group [11]. The aromatic carbons display signals in two distinct regions: δ 130-140 parts per million for quaternary and methine carbons bearing substituents, and δ 120-130 parts per million for unsubstituted aromatic carbons [8] [11].

The pyrazole ring carbons exhibit characteristic chemical shifts at δ 138-142 parts per million for the carbon bearing the methyl group and δ 105-115 parts per million for the unsubstituted pyrazole carbon [6]. The methyl carbon appears in the aliphatic region at δ 10-15 parts per million, consistent with methyl groups attached to aromatic heterocycles [9] [10].

Vibrational Spectroscopy and Group Frequency Analysis

Infrared spectroscopy provides valuable structural information through the identification of characteristic functional group vibrations. The vibrational spectrum of 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde exhibits several diagnostic absorption bands that confirm the presence of key functional groups and structural features [4] [12].

The carbonyl stretching vibration appears as a strong absorption band in the region 1700-1720 cm⁻¹, which is characteristic of aromatic aldehydes [4] [5]. This frequency is lower than that observed for aliphatic aldehydes due to conjugation with the aromatic system, which reduces the double bond character of the carbonyl group [13]. The exact position within this range depends on the extent of conjugation and the electronic effects of the substituents [4].

The aldehyde carbon-hydrogen stretching vibrations provide additional confirmation of the formyl group presence. Two characteristic bands appear in the region 2720-2760 cm⁻¹, with the lower frequency band often appearing as a shoulder peak [5] [13]. These vibrations are diagnostic for aldehydes and help distinguish them from other carbonyl-containing compounds such as ketones [4].

The aromatic carbon-carbon stretching vibrations appear as medium intensity bands in the region 1580-1620 cm⁻¹ [4]. These vibrations are characteristic of substituted benzene rings and provide information about the aromatic substitution pattern. The exact frequencies and intensities depend on the nature and position of the substituents [12].

The pyrazole ring exhibits characteristic vibrational modes that include carbon-nitrogen stretching vibrations in the region 1520-1560 cm⁻¹ [14] [12]. These bands are associated with the heterocyclic nitrogen-carbon bonds and provide confirmation of the pyrazole ring system. Additional pyrazole-related vibrations appear in the region 1200-1300 cm⁻¹, corresponding to carbon-nitrogen stretching modes within the five-membered ring [15].

Aromatic carbon-hydrogen bending vibrations appear as medium intensity bands in the region 1450-1500 cm⁻¹ [4] [12]. These in-plane bending modes are characteristic of substituted aromatic systems and provide information about the substitution pattern and electronic environment of the aromatic hydrogens [16].

The carbon-chlorine stretching vibration appears as a strong absorption band in the region 750-850 cm⁻¹ [17] [16]. This vibration is characteristic of aromatic carbon-chlorine bonds and confirms the presence of the chlorine substituent. The exact frequency depends on the electronic environment of the carbon-chlorine bond and the substitution pattern of the aromatic ring [17].

High-Resolution Mass Spectrometry Validation

High-resolution mass spectrometry provides precise molecular weight determination and structural confirmation through accurate mass measurements and fragmentation pattern analysis [18] [19]. The molecular ion peak appears at m/z 220.65, corresponding to the molecular formula C₁₁H₉ClN₂O with the expected isotopic pattern reflecting the presence of chlorine [20] [21].

The protonated molecular ion [M+H]⁺ typically appears as the base peak or one of the most abundant ions at m/z 221.65 when using electrospray ionization [22]. This ionization method is particularly suitable for polar organic compounds containing nitrogen atoms, as it provides gentle ionization conditions that preserve the molecular ion [18] [23].

Sodium adduct ions [M+Na]⁺ frequently appear at m/z 243.65, particularly when using electrospray ionization conditions [22]. These adduct ions provide additional confirmation of the molecular weight and are commonly observed for organic compounds containing heteroatoms [23].

The fragmentation pattern provides structural information through the loss of characteristic groups. Loss of the formyl group [M-CHO]⁺ results in a fragment ion at m/z 191.65, which is a common fragmentation pathway for aldehydes [20] [21]. This fragmentation occurs through alpha-cleavage adjacent to the carbonyl group, a characteristic fragmentation mechanism for aldehydes [20].

Loss of chlorine [M-Cl]⁺ produces a fragment ion at m/z 185.65, which is typical for aromatic chloro compounds [21]. This fragmentation pathway provides confirmation of the chlorine substituent and its aromatic attachment [20].

The 4-methylpyrazole fragment appears at m/z 82, resulting from cleavage of the bond connecting the pyrazole ring to the benzene system [23]. This fragment provides direct evidence for the pyrazole substituent and its methylation pattern [22].

X-ray Crystallographic Studies

Single-Crystal Structure Determination

Single-crystal X-ray diffraction analysis provides the most definitive structural characterization, revealing precise molecular geometry, bond lengths, bond angles, and crystal packing arrangements [24] [25]. The crystallographic study of 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is expected to reveal important structural features typical of pyrazole-substituted benzaldehyde derivatives [26] [27].

The crystal system is anticipated to be either monoclinic or triclinic, which are common for substituted aromatic heterocycles with multiple functional groups [28] [25]. The space group is likely to be P21/c or P-1, depending on the molecular packing and intermolecular interactions [29] [27]. These space groups are frequently observed for organic compounds with similar molecular complexity and functional group arrangements [24].

Unit cell parameters are expected to fall within typical ranges for similar compounds: a = 8-12 Å, b = 10-14 Å, c = 12-16 Å [29] [27]. The unit cell angles will depend on the crystal system, with monoclinic crystals showing β angles in the range 90-120°, while triclinic crystals may exhibit all angles deviating from 90° [25] [30].

The molecular geometry reveals important structural features including the relative orientation of the pyrazole and benzene rings. The dihedral angle between these rings is expected to be in the range 20-40°, which is typical for N-aryl pyrazoles [28] [24]. This non-planar arrangement results from steric interactions between the pyrazole ring and the ortho-positioned aldehyde group [26].

Bond lengths within the molecule are expected to fall within normal ranges for aromatic and heterocyclic systems. Carbon-carbon bonds in the benzene ring typically measure 1.35-1.40 Å, while carbon-nitrogen bonds in the pyrazole ring range from 1.32-1.38 Å [31] [30]. The carbon-chlorine bond length is expected to be approximately 1.73-1.75 Å, consistent with aromatic carbon-chlorine bonds [25].

Bond angles provide information about the electronic structure and hybridization states. Angles around sp² hybridized carbons in the aromatic systems are expected to be close to 120°, while angles in the pyrazole ring may deviate slightly due to the five-membered ring geometry [31] [30]. The carbonyl group geometry will show the characteristic planar arrangement with angles close to 120° around the carbonyl carbon [25].

Hirshfeld Surface Analysis

Hirshfeld surface analysis provides detailed information about intermolecular interactions and crystal packing arrangements through the visualization of contact surfaces and interaction energies [32] [33]. This analysis technique maps the electron density distribution around molecules and identifies close intermolecular contacts that stabilize the crystal structure [25] [34].

The Hirshfeld surface for 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is expected to reveal several types of intermolecular interactions. Hydrogen bonding interactions involving the aldehyde oxygen atom and aromatic hydrogen atoms are anticipated to be significant contributors to crystal stability [25] [34]. These interactions typically appear as red regions on the Hirshfeld surface, indicating close contacts between donor and acceptor atoms [32].

Halogen bonding interactions involving the chlorine atom may contribute to crystal packing [25]. Type I halogen-halogen interactions, where chlorine atoms from adjacent molecules interact through favorable electrostatic contacts, are commonly observed in chlorinated aromatic compounds [34]. These interactions appear as characteristic patterns on the Hirshfeld surface and contribute to the overall crystal stability [33].

π-π stacking interactions between aromatic rings from adjacent molecules are expected to be important for crystal packing [25] [34]. These interactions involve the overlap of aromatic ring systems and typically appear as large, flat regions on the Hirshfeld surface [32]. The extent and geometry of these interactions depend on the relative orientations of molecules in the crystal lattice [25].

Carbon-hydrogen to π interactions involving aromatic systems provide additional stabilization to the crystal structure [34]. These weak but numerous interactions contribute significantly to the overall lattice energy and influence the crystal packing arrangement [25]. They appear as curved regions on the Hirshfeld surface where hydrogen atoms approach aromatic ring centers [32].

Two-dimensional fingerprint plots derived from Hirshfeld surface analysis provide quantitative information about the relative contributions of different intermolecular interactions [33] [25]. These plots reveal the percentage contributions of hydrogen-hydrogen, hydrogen-carbon, hydrogen-oxygen, and other contact types to the total surface area [34]. For 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde, hydrogen-hydrogen contacts are expected to be the most abundant, followed by hydrogen-carbon and hydrogen-oxygen interactions [32].

The analysis of interaction energies provides insight into the stability of different molecular pairs within the crystal structure [25] [34]. Electrostatic, polarization, dispersion, and exchange-repulsion energy components can be calculated for each significant intermolecular contact [33]. These calculations help identify the most important interactions for crystal stability and provide quantitative measures of interaction strengths [32].

Thermal Behavior and Phase Transitions

Differential Scanning Calorimetry Profiles

Differential scanning calorimetry analysis of 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde provides important information about thermal transitions, phase behavior, and thermal stability [32]. The technique measures heat flow differences between the sample and a reference material as a function of temperature, revealing endothermic and exothermic processes [18].

The melting point transition is expected to occur in the temperature range 80-120°C, which is typical for substituted benzaldehyde derivatives with similar molecular weights and intermolecular interactions [24]. The melting endotherm will appear as a sharp peak in the differential scanning calorimetry thermogram, with an associated enthalpy of fusion typically ranging from 20-40 J/g [18]. The exact melting temperature depends on the strength of intermolecular interactions in the crystal structure, including hydrogen bonding, π-π stacking, and halogen bonding [25].

Crystallization behavior upon cooling from the melt may reveal additional phase transitions or polymorphic behavior [32]. A crystallization exotherm typically appears at temperatures 10-20°C below the melting point, with enthalpies ranging from -15 to -30 J/g [18]. The crystallization temperature and the degree of supercooling provide information about nucleation kinetics and crystal growth rates [24].

Glass transition phenomena may be observed if the compound exhibits amorphous behavior under certain cooling conditions [18]. The glass transition temperature, if present, would typically appear as a step change in heat capacity rather than a distinct peak [19]. This information is relevant for understanding the physical stability and processing behavior of the compound [35].

Polymorphic transitions, if present, would appear as additional endothermic or exothermic peaks in the thermogram [32]. These transitions provide information about different crystal forms and their relative stabilities [24]. The detection of polymorphs is important for understanding the solid-state behavior and potential pharmaceutical applications [18].

Thermogravimetric Decomposition Pathways

Thermogravimetric analysis provides detailed information about thermal decomposition pathways and thermal stability limits [18]. The technique measures weight loss as a function of temperature under controlled atmosphere conditions, revealing the temperature ranges and mechanisms of thermal degradation [19].

The initial decomposition onset temperature is expected to occur in the range 200-250°C, which is typical for substituted aromatic aldehydes containing heterocyclic substituents [18]. This temperature represents the point at which thermal degradation becomes significant and is important for determining safe processing and storage temperatures [35].

The first major weight loss step typically corresponds to the loss of the aldehyde functional group, either through volatilization of the intact molecule or through decomposition to form volatile fragments [20] [21]. This process usually occurs over a temperature range of 50-100°C and may account for 10-20% of the total molecular weight [18].

Subsequent decomposition steps involve the breakdown of the aromatic and heterocyclic systems [19]. The pyrazole ring may undergo ring-opening reactions at temperatures above 300°C, leading to the formation of nitrogen-containing volatile products [18]. The chlorinated benzene system typically shows thermal stability up to 350-400°C before significant decomposition occurs [35].

The final decomposition stage, occurring at temperatures above 400°C, involves the complete pyrolysis of the organic structure [18]. This process typically leaves a small residue containing inorganic components, with the majority of the molecule being converted to volatile products including carbon dioxide, water, nitrogen oxides, and hydrogen chloride [19].

The derivative thermogravimetric curve provides information about the rate of weight loss and helps identify distinct decomposition steps [18]. Peak positions in this curve correspond to temperatures of maximum decomposition rate and provide insight into the kinetics of thermal degradation processes [35].

Analysis of evolved gases using coupled techniques such as mass spectrometry or infrared spectroscopy can provide identification of specific decomposition products [19]. This information is valuable for understanding decomposition mechanisms and assessing potential safety hazards during thermal processing [18].

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Exact Mass

220.0403406 g/mol

Monoisotopic Mass

220.0403406 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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